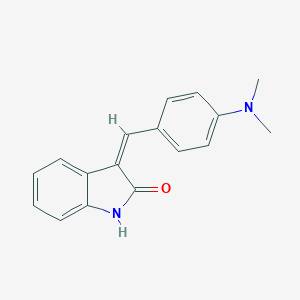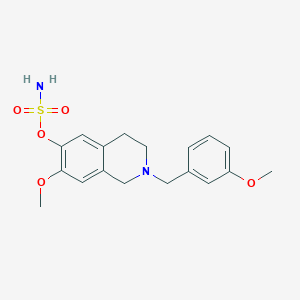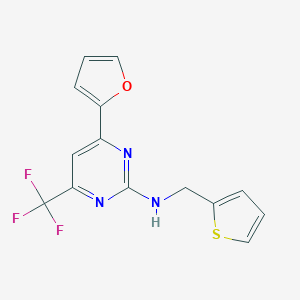
SU 4312
概述
科学研究应用
SU 4312 在科学研究中具有广泛的应用:
化学: 用作研究酪氨酸激酶抑制的模型化合物。
生物学: 研究其神经保护作用以及其在抑制神经元一氧化氮合酶中的作用。
医学: 由于其抗血管生成特性,正在探索其在治疗神经退行性疾病和癌症方面的潜力。
安全和危害
未来方向
The future directions for research on “3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one” and related compounds could include further exploration of their synthesis methods, investigation of their chemical reactivity, and evaluation of their potential applications in various fields, such as medicine and materials science .
作用机制
SU 4312 通过选择性抑制 VEGFR 和 PDGFR 酪氨酸激酶发挥作用。这种抑制阻止了这些受体的磷酸化,从而阻断了参与血管生成和细胞增殖的下游信号通路。 此外,this compound 抑制神经元一氧化氮合酶,对一氧化氮介导的神经毒性提供神经保护作用 .
生化分析
Biochemical Properties
3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can bind to proteins involved in signal transduction pathways, altering their conformation and activity .
Cellular Effects
The effects of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can affect gene expression by interacting with transcription factors and other regulatory proteins . This interaction can result in the upregulation or downregulation of target genes, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . Additionally, 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . These interactions can lead to changes in cellular processes, such as metabolism, proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . The degradation products can have different biochemical properties and effects on cells, which need to be considered in long-term studies. Additionally, the temporal effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular antioxidant capacity and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, such as inducing apoptosis or necrosis in certain cell types . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, the dosage-dependent effects of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can vary between different animal models, necessitating careful consideration of species-specific responses .
Metabolic Pathways
3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . For example, it can inhibit the activity of glycolytic enzymes, leading to a decrease in glycolytic flux and an increase in oxidative phosphorylation . Additionally, 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), affecting their redox state and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.
准备方法
合成路线和反应条件
SU 4312 的合成涉及在碱的存在下,将 4-二甲氨基苯甲醛与靛红缩合。 该反应通常在温和条件下进行,在纯化后即可得到所需产物 .
工业生产方法
虽然 this compound 的具体工业生产方法没有广泛的文献记载,但该化合物通常使用上述合成路线在研究实验室中合成。 该方法的可扩展性允许根据研究目的生产更大数量的 this compound .
化学反应分析
反应类型
SU 4312 主要由于存在反应性官能团而发生取代反应。 在特定条件下,它也可以参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括胺和硫醇等亲核试剂。反应通常在温和条件下使用碱进行。
氧化反应: 过氧化氢或高锰酸钾等氧化剂可用于氧化 this compound。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,与胺进行取代反应可以产生各种取代的吲哚啉酮衍生物 .
相似化合物的比较
类似化合物
SU 5416: 另一种有效的 VEGFR 抑制剂,但具有不同的选择性和效力特征。
尼达尼布: 一种三联血管激酶抑制剂,针对 VEGFR、PDGFR 和成纤维细胞生长因子受体 (FGFR)。
独特之处
SU 4312 的独特之处在于它选择性抑制 VEGFR 和 PDGFR,而对其他受体酪氨酸激酶(如表皮生长因子受体 (EGFR) 和人表皮生长因子受体 2 (HER2))的影响最小。 这种选择性使其成为研究特定信号通路和开发靶向疗法的宝贵工具 .
属性
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKWLVYMKBWHMX-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5812-07-7 | |
| Record name | 3-(4-Dimethylamino-benzylidenyl)-2-indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005812077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SU 4312 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of solvent influence the doping process and stability of DMBI-doped semiconductors?A19: The solvent used in the doping process can significantly impact the dopant distribution, doping efficiency, and stability of the final material. For instance, o-dichlorobenzene was found to be an optimal solvent for N-DMBI doping of carbon nanotube yarns, while polar solvents like o-dichlorobenzene can improve the miscibility and doping efficiency of DMBI in certain polymers. [, , ]
A1: The provided research papers do not delve into the detailed pharmacokinetic and pharmacodynamic properties of DMBI.
Q2: What in vitro and in vivo models have been used to study the effects of DMBI?A20: Various in vitro and in vivo models have been employed to investigate the effects of DMBI, including: - Cell culture: Glioma cell lines [] - Animal models: Mouse models of glioma and retinal neovascularization [, ] - Clinical Trials: No clinical trials were discussed in the provided research articles.
A2: The provided research papers do not offer information about resistance mechanisms or cross-resistance related to DMBI.
A2: The provided research papers primarily focus on the application and mechanism of action of DMBI and do not provide detailed information on its toxicological profile.
Q3: What are some of the cross-disciplinary applications of DMBI?A28: DMBI has found applications in various disciplines, highlighting its versatility:
- Material Science and Engineering: As an n-type dopant for organic electronics and thermoelectric materials. [, , , ]
- Chemistry: As a reagent in organic synthesis and for the photodebromination of bromophenylalkenes. [, ]
- Biotechnology and Food Science: As a precursor for the production of vitamin B12. [, , ]
- Medicine: Investigated for its potential in treating cancer and neurodegenerative disorders. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3a'S,6a'R)-3'-(3,4-dihydroxybenzyl)-5'-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B543994.png)
![N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine](/img/structure/B544361.png)
![(4-Chlorophenyl)[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-YL]acetic acid](/img/structure/B544806.png)

![2-[(3S)-1-[7-[[1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-yl]-propylamino]heptyl]pyrrolidin-3-yl]-2,2-di(phenyl)acetamide](/img/structure/B545295.png)



![2-Methylpyrazolo[1,5-a][3,1]benzoxazin-5-imine](/img/structure/B545687.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B545997.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B545998.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B546236.png)
![trans-1-[3-(4-Acetylphenoxy)propyl]-3,5-dimethylpiperidine](/img/structure/B546243.png)
![N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B546455.png)
